

TRIM30: A Negative Regulator in Immune Signaling

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Tripartite motif-containing protein 30 (TRIM30) is a member of the TRIM family of proteins, which are characterized by a conserved tripartite motif composed of a RING finger, one or two B-box domains, and a coiled-coil region. TRIM30 is known to function as a negative regulator in immune signaling pathways, particularly in macrophages and T cells.

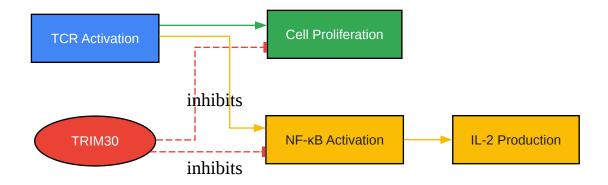
Role in Signal Transduction

TRIM30 has been shown to modulate T-cell receptor (TCR)-activated proliferation and effector functions in CD4+ T cells[1]. Studies using Trim30 knockout mice have revealed that while TRIM30 deletion does not lead to major developmental defects, it results in an abnormal response upon TCR activation[1]. Specifically, Trim30 deficient CD4+ T cells exhibit enhanced proliferation, yet show decreased levels of NF-kB activation and IL-2 production compared to wild-type cells[1]. This suggests a distinct role for TRIM30 in modulating NF-kB activation and cell proliferation downstream of TCR stimulation[1].

TRIM30 Signaling Pathway

The following diagram illustrates the proposed role of TRIM30 in the T-cell receptor signaling pathway.





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TRIM30 negatively regulates TCR-induced proliferation and NF-kB activation.

Quantitative Data

Currently, there is limited quantitative data available in the public domain regarding the specific binding affinities or kinetic parameters of TRIM30 in signal transduction. Research has focused more on the qualitative effects of its presence or absence on cellular responses.

Experimental Protocols

The following are key experimental protocols used to elucidate the function of TRIM30.

Generation of Trim30 Knockout Mice

Method: Gene targeting was used to disrupt the Trim30 gene in embryonic stem (ES) cells.
The targeting vector was constructed to replace a portion of the Trim30 gene with a
neomycin resistance cassette. Chimeric mice were generated by injecting the targeted ES
cells into blastocysts, and these were then bred to establish a germline transmission of the
null allele.

T-Cell Proliferation Assay

Method: CD4+ T cells were isolated from the spleens of wild-type and Trim30 knockout mice.
 Cells were then stimulated in vitro with anti-CD3 and anti-CD28 antibodies to activate the T-cell receptor. Proliferation was measured by the incorporation of [3H]-thymidine or by using proliferation dyes such as CFSE.

NF-κB Activation Assay



 Method: NF-κB activation was assessed by electrophoretic mobility shift assay (EMSA) or by western blotting for the phosphorylation of IκBα. Nuclear extracts from stimulated CD4+ T cells were incubated with a radiolabeled DNA probe containing the NF-κB consensus sequence. The protein-DNA complexes were then resolved on a non-denaturing polyacrylamide gel.

SMP30: A Protective Factor in Stress-Induced Signaling

Senescence marker protein 30 (SMP30) is an aging-related protein that has been shown to play a protective role in various pathological conditions by mitigating apoptosis, oxidative stress, and inflammation.

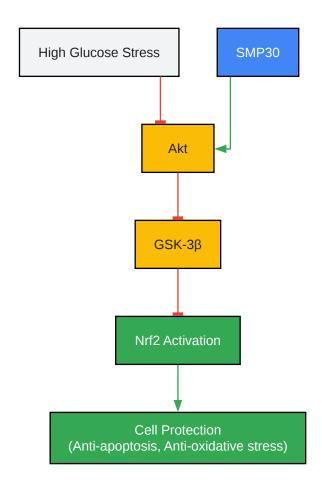
Role in Signal Transduction

SMP30 has a demonstrated role in protecting retinal ganglion cells from high glucose-induced injury[2]. Its protective effects are mediated through the enhancement of Nrf2 activation via the regulation of the Akt/GSK-3 β signaling pathway. Overexpression of SMP30 leads to increased phosphorylation of Akt and glycogen synthase kinase-3 β (GSK-3 β), which in turn promotes the activation of the transcription factor Nrf2, a key regulator of the antioxidant response.

SMP30 Signaling Pathway

The diagram below outlines the signaling cascade involving SMP30 that leads to a protective cellular response.





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SMP30 promotes cell protection by activating the Akt/GSK-3β/Nrf2 pathway.

Quantitative Data

As with TRIM30, specific quantitative data on the biochemical interactions of SMP30 within this signaling pathway are not yet widely available.

Experimental Protocols

The following experimental methods have been central to understanding the role of SMP30.

Cell Culture and Transfection

Method: Retinal ganglion cells (RGCs) are cultured under high glucose conditions to mimic a
diabetic retinopathy environment. To study the effects of SMP30, cells are transfected with a
plasmid vector containing the SMP30 gene to achieve overexpression. Control cells are
transfected with an empty vector.



Western Blot Analysis

• Method: To assess the activation of the Akt/GSK-3β pathway, western blotting is performed. Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated Akt (p-Akt) and phosphorylated GSK-3β (p-GSK-3β). Total protein levels for Akt and GSK-3β are also measured to normalize the results.

Nrf2 Activation Assay

Method: The activation of Nrf2 is determined by measuring its nuclear translocation. This can
be done through immunofluorescence staining, where cells are stained with an anti-Nrf2
antibody and a nuclear counterstain (like DAPI), and then visualized by microscopy.
Alternatively, nuclear and cytoplasmic fractions of cell lysates can be separated and
analyzed by western blotting for Nrf2 levels.

References

- 1. Tripartite motif-containing protein 30 modulates TCR-activated proliferation and effector functions in CD4+ T cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Senescence marker protein 30 (SMP30) protects against high glucose-induced apoptosis, oxidative stress and inflammatory response in retinal ganglion cells by enhancing Nrf2 activation via regulation of Akt/GSK-3β pathway PubMed [pubmed.ncbi.nlm.nih.gov]
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